3-chloro-4-[(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a pyrrolo[2,3-d]pyrimidine derivative . It is an important pharmaceutical intermediate, widely used in the synthesis of many pharmaceutical intermediates . It is also an intermediate of the bulk drug, Tofatinib, which is widely used in the treatment of adult patients with moderate to severe rheumatoid arthritis with inadequate or intolerant methotrexate response .
Synthesis Analysis
The synthesis of this compound involves several steps. The yield of the final product is around 65% . The synthesis process involves reactions such as alkylation, cyclization, chlorination, oxidation, and SNAr/cyclization .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, ATR-FTIR can provide information about the functional groups present in the molecule . NMR spectroscopy can provide detailed information about the structure of the molecule .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include alkylation, cyclization, chlorination, oxidation, and SNAr/cyclization . These reactions lead to the formation of the pyrrolo[2,3-d]pyrimidine ring system and the introduction of various functional groups.Physical and Chemical Properties Analysis
The compound has a melting point of 217–219 ℃ . It is soluble in DMSO, ethyl acetate, and methanol . The compound’s IR, NMR, and HRMS data provide information about its structure and the functional groups present .Mécanisme D'action
Target of Action
The primary target of the compound 3-chloro-4-[(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation . Inhibition of CDK2 can lead to cell cycle arrest, making it an appealing target for cancer treatment .
Mode of Action
The compound acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of CDK2 . This binding prevents ATP from associating with CDK2, thereby inhibiting the kinase’s activity . As a result, the cell cycle is arrested, preventing the proliferation of cancer cells .
Biochemical Pathways
The compound primarily affects the cell cycle regulation pathway by inhibiting CDK2 . CDK2 is a key player in the transition from the G1 phase to the S phase of the cell cycle . By inhibiting CDK2, the compound prevents this transition, leading to cell cycle arrest . This can result in the inhibition of tumor growth .
Pharmacokinetics
The compound’s effectiveness in inhibiting cdk2 suggests that it has sufficient bioavailability to exert its effects
Result of Action
The primary result of the compound’s action is the inhibition of cell proliferation . By inhibiting CDK2, the compound induces cell cycle arrest, preventing cells from dividing . This can lead to a reduction in tumor growth, making the compound a potential candidate for cancer treatment .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
3-chloro-4-[(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activity and protein interactions. This compound has been shown to interact with enzymes such as protein kinase B (Akt) and Janus kinase (JAK), which are critical components of intracellular signaling pathways . The interaction with protein kinase B involves binding to the pleckstrin homology domain, thereby inhibiting its activity and affecting downstream signaling pathways. Similarly, the compound’s interaction with Janus kinase disrupts the JAK-STAT signaling pathway, which is involved in cell division, survival, and immune responses .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to inhibit cell proliferation and induce apoptosis by modulating key signaling pathways such as the phosphatidylinositol-3 kinase (PI3K)-Akt pathway and the JAK-STAT pathway . The compound’s influence on gene expression includes upregulation of pro-apoptotic genes like P53 and BAX, and downregulation of anti-apoptotic genes like Bcl2 . Additionally, it affects cellular metabolism by altering the activity of metabolic enzymes and influencing the levels of metabolites.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the active sites of enzymes such as protein kinase B and Janus kinase, inhibiting their catalytic activity . This inhibition leads to a cascade of downstream effects, including the suppression of cell survival signals and the promotion of apoptotic pathways. The compound also affects gene expression by modulating transcription factors and signaling molecules involved in cell cycle regulation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time points. The compound demonstrates stability under standard laboratory conditions, with minimal degradation observed over extended periods Long-term studies have shown that the compound’s effects on cellular function, such as inhibition of cell proliferation and induction of apoptosis, are sustained over time
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth and modulates immune responses without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed, indicating a narrow therapeutic window . Threshold effects have been identified, where doses above a certain level result in adverse effects, highlighting the importance of dose optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in its biotransformation, leading to the formation of various metabolites. These metabolites may retain biological activity or be further conjugated for excretion. The compound’s metabolism also affects metabolic flux and the levels of key metabolites, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently taken up by cells through active transport mechanisms and is distributed to various cellular compartments. Its localization within tissues is influenced by factors such as tissue perfusion and binding affinity to cellular components. The compound’s accumulation in target tissues, such as tumors, enhances its therapeutic efficacy while minimizing systemic exposure.
Subcellular Localization
Within cells, this compound exhibits specific subcellular localization patterns . The compound is predominantly localized in the cytoplasm and nucleus, where it interacts with key signaling molecules and transcription factors. Targeting signals and post-translational modifications, such as phosphorylation, direct the compound to specific compartments, enhancing its activity and function. The subcellular localization of the compound is critical for its ability to modulate cellular processes and exert its therapeutic effects.
Propriétés
IUPAC Name |
4-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-7-methylpyrrolo[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN5O/c1-23-7-5-14-17(23)21-12-22-18(14)24-8-3-13(4-9-24)11-25-16-2-6-20-10-15(16)19/h2,5-7,10,12-13H,3-4,8-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMOTGMAXGPHMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1N=CN=C2N3CCC(CC3)COC4=C(C=NC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.